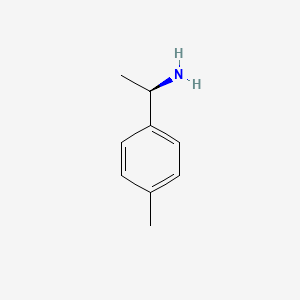

(R)-(+)-1-(4-Methylphenyl)ethylamine

Übersicht

Beschreibung

(R)-(+)-α ,4-Dimethylbenzylamine is a chiral amine.

Wirkmechanismus

Target of Action

Amines such as ®-1-(p-tolyl)ethanamine are often involved in reactions with various biological targets, including enzymes and receptors .

Mode of Action

Amines can interact with their targets through various mechanisms, such as acting as substrates, inhibitors, or modulators .

Biochemical Pathways

Amines are known to participate in a wide range of biochemical processes, including the synthesis of proteins, neurotransmitters, and other bioactive molecules .

Pharmacokinetics

The pharmacokinetic properties of amines can vary widely depending on their chemical structure and the biological system in which they are present .

Result of Action

Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of amines .

Biologische Aktivität

(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-1-(p-tolyl)ethylamine, is a chiral amine with significant biological activity, particularly as a central nervous system stimulant. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- Appearance : Colorless to light yellow liquid

The compound's chirality is critical in pharmacological applications, influencing its efficacy and safety in various therapeutic contexts.

This compound primarily acts as a stimulant by increasing levels of neurotransmitters such as dopamine and norepinephrine in the brain. This action involves:

- Reuptake Inhibition : The compound inhibits the reuptake of dopamine and norepinephrine, leading to increased availability in the synaptic cleft.

- Release Modulation : It may also enhance the release of these neurotransmitters from neurons, contributing to improved alertness and mood regulation.

Stimulant Effects

Research indicates that this compound enhances cognitive functions such as focus and alertness. Its stimulant properties are comparable to those of other well-known CNS stimulants.

Antimicrobial Activity

While primarily recognized for its stimulant effects, there is emerging evidence suggesting antimicrobial properties. Studies have shown that certain phenethylamines exhibit antibacterial activity against various strains of bacteria, although specific data on this compound remains limited .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-1-(3,5-Dimethylphenyl)ethanamine | 737713-28-9 | Similar structure; different substituents |

| 1-(4-Methylphenyl)ethanamine | 586-70-9 | Non-chiral variant; lacks enantiomeric specificity |

| (S)-(+)-1-(4-Methylphenyl)ethylamine | Not available | Enantiomer with differing biological activity |

The table above highlights the unique properties of this compound compared to its non-chiral counterparts and enantiomers. The presence of the 4-methyl group significantly influences its biological interactions.

Neuropharmacological Studies

A study focusing on the neuropharmacological effects of this compound demonstrated its potential in enhancing cognitive performance in animal models. The compound was administered at varying doses, revealing dose-dependent effects on locomotor activity and exploratory behavior.

Antimicrobial Studies

While specific studies on this compound's antimicrobial effects are scarce, related compounds have shown promising results. For instance, similar phenyl-substituted amines have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for further research into this compound's antimicrobial properties .

Wissenschaftliche Forschungsanwendungen

Chiral Resolution and Synthesis

(R)-(+)-1-(4-Methylphenyl)ethylamine is primarily utilized as a resolving agent in the chiral separation of racemic mixtures. Its ability to form diastereomeric salts with various acids allows for the efficient resolution of enantiomers in pharmaceutical compounds. For example, it has been employed in the synthesis of chiral salts of keto acids, enhancing the yield and purity of desired enantiomers during solid-state photolysis studies .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of several pharmaceutical agents. Notably, it is a key intermediate in the development of Y-39983, a drug currently in phase 2 clinical trials for treating glaucoma . The synthesis method involves deacylation reactions that yield high purity products with minimal byproducts, making it suitable for industrial applications .

Metabolomics Studies

Recent research has investigated the metabolic pathways of related compounds like 2-(methylamino)-1-(4-methylphenyl)-1-pentanone (4-MPD). These studies utilize this compound as a reference compound to understand the biotransformation processes in human liver microsomes. Insights gained from such studies are crucial for developing metabolite-based toxicological screening procedures .

Case Study 1: Chiral Salt Formation

A study demonstrated the formation of chiral derivatives using this compound in reactions with 1,5-difluoro-2,4-dinitrobenzene (DFDNB). The compound successfully substituted one fluorine atom to yield a chiral derivative reagent, showcasing its role in synthesizing complex molecules with specific stereochemistry .

Case Study 2: Synthesis Method Optimization

Research focused on optimizing the synthesis of this compound highlighted a method involving n-butanol and potassium hydroxide under controlled temperature conditions. This approach yielded an impressive purity level of over 96% and a high enantiomeric excess, demonstrating its potential for large-scale production .

Eigenschaften

IUPAC Name |

(1R)-1-(4-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDDXUMOXKDXNE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501335738 | |

| Record name | (+)-1-(4-Methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-38-6 | |

| Record name | (+)-1-(4-Methylphenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-1-(4-Methylphenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1-(4-Methylphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-methylphenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.